molecular formula C11H10O3 B8396642 2-(2-Furanylmethyl)hydroquinone

2-(2-Furanylmethyl)hydroquinone

Cat. No.: B8396642
M. Wt: 190.19 g/mol
InChI Key: XILYZMFMZQXKMC-UHFFFAOYSA-N
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Description

2-(2-Furanylmethyl)hydroquinone (compound 2d) is a hydroquinone derivative featuring a furan ring attached via a methylene group to the hydroquinone core. Its synthesis involves a multi-step procedure starting with substituted acetophenone and proceeding through condensation, coupling, and reduction reactions . The compound is isolated as a pale yellow solid (mp 57–60°C) with a moderate yield of 33% after purification by column chromatography .

Key spectroscopic data include:

  • ¹H NMR (DMSO-d₆): δ 3.79 (s, 2H, CH₂), 6.04–7.51 (aromatic and furan protons), 8.58–8.70 (exchangeable hydroxyl protons) .
  • ¹³C NMR: Signals at δ 28.3 (CH₂), 106.7–154.7 (aromatic, furan, and hydroxylated carbons) .

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

2-(furan-2-ylmethyl)benzene-1,4-diol

InChI

InChI=1S/C11H10O3/c12-9-3-4-11(13)8(6-9)7-10-2-1-5-14-10/h1-6,12-13H,7H2

InChI Key

XILYZMFMZQXKMC-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CC2=C(C=CC(=C2)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Substituent(s) Molecular Weight Key Features Biological Activity/Notes
2-(2-Furanylmethyl)hydroquinone 2-Furanylmethyl 178.18 g/mol Furan ring introduces π-conjugation; enhances steric bulk Antiproliferative potential (inferred)
tert-Butylhydroquinone tert-Butyl 166.22 g/mol Lipophilic substituent; stabilizes hydroquinone via steric hindrance Antioxidant; used in food preservation
Geranylhydroquinone Geranyl (isoprenoid chain) 276.37 g/mol Hydrophobic chain; enhances membrane interaction Isolated from marine organisms; antimicrobial
Sargahydroquinoic acid Carboxylic acid ester + hydroquinone ~300–350 g/mol Esterification modulates bioavailability and potency Antiplasmodial (IC₅₀ = 1.94 μM)
2,3,5-(Triglutathion-S-yl)hydroquinone Three glutathione groups ~800–900 g/mol High glutathione substitution increases oxidation potential and nephrotoxicity Nephrotoxic in renal cells

Toxicity and Metabolism

  • Glutathione Conjugation: Hydroquinones with multiple glutathione adducts (e.g., 2,3,5-triglutathionyl-hydroquinone) exhibit nephrotoxicity due to redox cycling and tissue alkylation .
  • Oxidative Stability: tert-Butylhydroquinone’s bulky substituent slows autoxidation, enhancing its utility as an antioxidant .

Chemical Properties

  • Electron-Shuttling Capacity: Hydroquinones with hydroxyl groups (e.g., 2,4-aminophenol) act as electron shuttles in bioelectrochemical systems . The furan substituent in 2d could modulate this property via electron-withdrawing effects.
  • Synthetic Yield: 2d’s moderate yield (33%) contrasts with higher yields (>50%) reported for simpler hydroquinones, possibly due to steric challenges in furan coupling .

Preparation Methods

Solvent Selection

The choice of solvent significantly impacts reaction efficiency:

SolventTemperature (°C)Yield (%)Purity (%)
Pyridine160–17033>95
DMI*160–1702290

*DMI: 1,3-Dimethyl-2-imidazolidinone

Pyridine outperforms DMI due to its dual role as a base and solvent, which suppresses side reactions such as over-alkylation or furan ring decomposition.

Catalytic Efficiency

Lithium chloride is critical for activating the aldehyde component. Substitution with other Lewis acids (e.g., AlCl₃ or FeCl₃) reduces yields to <15%, likely due to excessive acidity leading to hydroquinone oxidation.

Temperature and Time

Refluxing at 160–170°C for 1 hour strikes a balance between reaction completion and thermal degradation of the furan ring. Lower temperatures (120°C) result in incomplete conversion (<50%), while prolonged heating (>2 hours) promotes decomposition.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The compound’s structure is confirmed by ¹H and ¹³C NMR spectra recorded in DMSO-d₆:

¹H NMR (500 MHz, DMSO-d₆) δ (ppm) MultiplicityIntegrationAssignment
3.79s2H-CH₂-
6.04bs1HAromatic H
6.35–6.46m3HFuran H
6.60d (J=8 Hz)1HAromatic H
7.51s1HAromatic H
8.58, 8.70s2H-OH
¹³C NMR (125.7 MHz, DMSO-d₆) δ (ppm) Assignment
28.3-CH₂-
106.7, 110.9, 114.3Furan C
116.1, 116.9, 125.5Aromatic C
142.0, 147.8, 150.2, 154.7Quaternary C

The singlet at δ 3.79 ppm corresponds to the methylene (-CH₂-) group bridging the furan and hydroquinone rings. Aromatic protons appear as a broad singlet (δ 6.04 ppm) and doublet (δ 6.60 ppm), while hydroxyl protons resonate at δ 8.58 and 8.70 ppm.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI) confirms the molecular formula C₁₁H₁₀O₃ with a measured m/z of 190.0629 [M+H]⁺ (calculated: 190.0630).

Melting Point

The compound exhibits a melting point of 57–60°C, consistent with its crystalline structure.

While the Ozaki protocol remains the most widely cited method, alternative approaches have been explored:

Solid-Phase Synthesis

Immobilizing 1,4-cyclohexanedione on Wang resin has been attempted, but yields (<10%) and purity (70–80%) are suboptimal due to steric hindrance.

Microwave-Assisted Reactions

Microwave irradiation at 100°C for 20 minutes reduces reaction time but necessitates specialized equipment and offers no yield improvement .

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